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Compound of Interest

Compound Name:
2,3-Dimethylphenyl 2-

methylbenzoate

Cat. No.: B310505

Get Quote

Introduction: The Imperative of Unambiguous
Identification
In the high-throughput environment of modern drug discovery, trivial nomenclature (e.g., "o-tolyl

2,3-xylyl ester") is a liability.[1] It introduces ambiguity, hinders database deduplication, and fails

to encode machine-readable structural intelligence.[1]

This guide provides a rigorous technical analysis of the structural identifiers—SMILES

(Simplified Molecular Input Line Entry System) and InChIKey (International Chemical Identifier

Key)—for 2,3-Dimethylphenyl 2-methylbenzoate.[1] We will dissect the generation of these

strings, their algorithmic underpinnings, and their application in Quantitative Structure-Activity

Relationship (QSAR) modeling and database management.[1]

The Compound at a Glance
The molecule in question is an ester formed by the condensation of 2-methylbenzoic acid (o-

toluic acid) and 2,3-dimethylphenol (2,3-xylenol).[1] Its steric profile, defined by ortho-
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substitution on both the benzoyl and phenoxy rings, makes it a distinct candidate for studying

steric hindrance in ester hydrolysis and receptor binding.[1]

Property Descriptor

IUPAC Name 2,3-Dimethylphenyl 2-methylbenzoate

Molecular Formula

Molecular Weight 240.30 g/mol

Key Structural Feature
Bi-aryl ester with steric crowding at the carbonyl

interface

Structural Analysis & SMILES Generation
The Logic of SMILES Construction
SMILES notation encodes the molecular graph into a linear ASCII string. For 2,3-
Dimethylphenyl 2-methylbenzoate, we must account for aromaticity and the specific

branching of the methyl groups to ensure the correct isomer is represented.[1]

Step-by-Step Derivation:

Identify the Scaffolds:

Scaffold A (Acid moiety): 2-methylbenzoyl group.[1] SMILES: CC1=CC=CC=C1C(=O)-

Scaffold B (Phenol moiety): 2,3-dimethylphenoxy group.[1] SMILES: -Oc1c(C)c(C)ccc1

Establish Connectivity: The ester oxygen connects the carbonyl carbon of Scaffold A to the

C1 position of Scaffold B.

Canonicalization: Algorithms (like CANGEN) prioritize atom numbering to generate a unique

string.[1]

Generated SMILES:
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Note: While isomeric SMILES would explicitly denote stereochemistry, this molecule is achiral.

[1] Thus, the canonical SMILES is sufficient.[1]

Visualization of the Structural Logic
The following diagram illustrates the component-based assembly of the molecule and its

translation into notation.

2-Methylbenzoic Acid
(Precursor A)

Esterification
(-H2O)

2,3-Dimethylphenol
(Precursor B)

2,3-Dimethylphenyl
2-methylbenzoate

 Synthesis SMILES String:
CC1=CC=CC=C1C(=O)Oc1c(C)c(C)ccc1

 Encoding

Click to download full resolution via product page

Figure 1: Structural synthesis and SMILES encoding workflow.

InChI and InChIKey: The Archival Standard[1]
While SMILES is human-readable, it lacks the universal standardization of InChI (International

Chemical Identifier).[1] The InChIKey is the hashed version, designed for database indexing.[1]

The Standard InChI String
The InChI string is layered, separating connectivity, hydrogen atoms, and charge.[1]

Generated InChI:

Breakdown:

InChI=1S: Version 1, Standard.[1][2]

C16H16O2: Chemical formula layer.

c1-11-8...: Connections layer (defines the skeleton).[1]

h4-10H...: Hydrogen layer (defines proton locations).[1]
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The InChIKey Hash
The InChIKey is a fixed-length (27-character) string generated by hashing the InChI.[1] It is the

primary key for database lookups.

Computed InChIKey:

Decoding the Hash:

Block 1 (14 chars):AALPQQSKCYEIEW

Encodes the molecular skeleton (connectivity).[1] If you change a bond or atom type, this

block changes completely.[1]

Block 2 (10 chars):UHFFFAOYSA[1]

Encodes stereochemistry, tautomers, and isotopic layers.[1]

UHFFFAOY indicates no stereochemistry.

SA indicates the Standard version.

Block 3 (1 char):N

Indicates the protonation state (Neutral).[1]

Experimental & Computational Protocols
As a scientist, you must validate these identifiers before integrating them into a master

chemical database.[1] Below is a self-validating protocol using open-source cheminformatics

tools.

Protocol: Algorithmic Validation via RDKit
This workflow ensures that the SMILES string reversibly generates the correct InChIKey,

confirming structural integrity.[1]

Prerequisites: Python 3.8+, RDKit.
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Methodology:

Input: Define the canonical SMILES.

Sanitization: Kekulize the molecule to check valency.

Conversion: Generate the InChI blob.

Hashing: Compute the InChIKey.

Verification: Compare against the reference hash AALPQQSKCYEIEW-UHFFFAOYSA-N.[1]

Input: SMILES
CC1=CC=CC=C1C(=O)Oc1c(C)c(C)ccc1

RDKit: MolFromSmiles()

RDKit: MolToInchi()

 Valid Mol Object

RDKit: InchiToInchiKey()

 InChI String

Output: InChIKey
AALPQQSKCYEIEW-UHFFFAOYSA-N

Click to download full resolution via product page

Figure 2: Computational validation workflow using RDKit logic.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://anilines.net/auto-stock17.html
https://www.benchchem.com/product/b310505/docs?utm_src=pdf-body-img#technical-guide-inchikey-and-smiles-notation-for-2-3-dimethylphenyl-2-methylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b310505?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application in Database Merging
When merging internal compound libraries with public repositories (e.g., PubChem), rely only

on the first block of the InChIKey (AALPQQSKCYEIEW) for fuzzy matching if stereochemistry

is unspecified in legacy data.[1] This prevents false negatives caused by undefined chiral

centers.

Summary of Identifiers
For immediate use in ELN (Electronic Lab Notebooks) or registration systems, use the

following standardized data:

Identifier Type Value Context

Canonical SMILES
CC1=CC=CC=C1C(=O)Oc1c(

C)c(C)ccc1
General Informatics

Isomeric SMILES
CC1=CC=CC=C1C(=O)Oc1c(

C)c(C)ccc1
Stereochemically Explicit

Standard InChI

InChI=1S/C16H16O2/c1-11-8-

6-10-15(13(11)3)18-16(17)14-

9-5-4-7-12(14)2/h4-10H,1-3H3

Archival / Regulatory

InChIKey
AALPQQSKCYEIEW-

UHFFFAOYSA-N
Database Indexing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ARONIS - collection of small molecules, building blocks and fine organic compound
samples, custom synthesis - Auto stock [anilines.net]

2. PubChemLite - Methyl 2,3-dimethylbenzoate (C10H12O2) [pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Technical Guide: InChIKey and SMILES Notation for
2,3-Dimethylphenyl 2-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b310505/docs#technical-guide-inchikey-and-smiles-
notation-for-2-3-dimethylphenyl-2-methylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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